6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid belongs to the quinolone family, specifically the 4-hydroxy-2-quinolone subclass. [] These compounds are characterized by a 1,2-dihydroquinoline core structure with a carboxylic acid group at position 3 and a hydroxyl group at position 4. [] The presence of fluorine at position 6 introduces unique electronic properties that can influence the molecule's reactivity and interactions.
C1=CC2=C(C=C1F)C=C(C(=O)N2)C(=O)O
.The synthesis of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid can be achieved through several methods:
The molecular structure of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid features:
6-Fluoro-2-hydroxyquinoline-3-carboxylic acid participates in several chemical reactions:
The primary mechanism of action for 6-fluoro-2-hydroxyquinoline-3-carboxylic acid involves inhibition of bacterial type II DNA topoisomerases, specifically:
The compound inhibits these enzymes by blocking their subunit A, disrupting DNA replication and transcription processes in bacteria. This inhibition leads to bactericidal effects, making it a candidate for antibiotic development.
The compound is sensitive to air, which may affect its stability during storage and application. Understanding its pharmacokinetics is crucial for optimizing dosage forms .
The melting point, boiling point, and other thermodynamic properties are critical for practical applications but require specific experimental determination .
6-Fluoro-2-hydroxyquinoline-3-carboxylic acid has several significant applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0